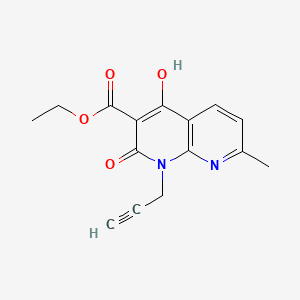

Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Beschreibung

Historical Context of 1,8-Naphthyridine Research

The 1,8-naphthyridine scaffold was first synthesized in 1948 via the Gould–Jacobs reaction, which involves cyclization of 2-aminopyridine derivatives with ethoxymethylenemalonic acid diethyl ester. Early interest in this heterocycle arose from its structural similarity to quinolones, which exhibit DNA gyrase inhibition. The discovery of nalidixic acid in 1962 marked the first therapeutic application of 1,8-naphthyridines as antibacterial agents. Subsequent decades saw systematic exploration of substitutions at positions 1, 3, 4, and 7 to optimize pharmacokinetic and pharmacodynamic properties. For example, the introduction of fluorine at position 6 in enoxacin and trovafloxacin enhanced gram-negative bacterial coverage.

Recent advances in green chemistry, such as ionic liquid-mediated Friedländer reactions in aqueous media, have enabled scalable synthesis of 1,8-naphthyridines while reducing environmental impact. These methodological improvements facilitated the development of derivatives like this compound, which incorporates a propargyl group to modulate electronic and steric effects.

Significance in Medicinal Chemistry

This compound exemplifies strategic molecular design to enhance target selectivity and synthetic versatility. Key features include:

- Propargyl Substituent : The prop-2-yn-1-yl group at position 1 introduces alkyne functionality, enabling click chemistry for bioconjugation or further derivatization.

- Ester Group : The ethyl ester at position 3 improves lipid solubility, facilitating membrane penetration, while remaining amenable to hydrolysis for prodrug strategies.

- Hydroxy and Oxo Groups : The 4-hydroxy-2-oxo motif mimics natural enzyme substrates, potentially enabling hydrogen bonding with biological targets like kinases or topoisomerases.

Table 1 : Comparative Bioactivity of Selected 1,8-Naphthyridine Derivatives

The compound’s utility extends beyond direct therapeutic use. It serves as a precursor for flavoquinolones, which demonstrate enhanced antibacterial activity against drug-resistant strains. Recent molecular docking studies suggest potential kinase inhibition, particularly against casein kinase 2 (CK2), a target in oncology and inflammatory diseases.

Relationship to Other 1,8-Naphthyridine Derivatives

Structural comparisons reveal how specific substitutions influence pharmacological profiles:

- Position 1 : Replacement of ethyl (nalidixic acid) with propargyl introduces rigidity and electronic diversity, potentially altering binding kinetics.

- Position 3 : The ethyl ester differentiates this compound from carboxylate-containing derivatives (e.g., nalidixic acid), offering tunable acidity (predicted pKa ~4.5).

- Position 7 : Methyl substitution may reduce metabolic oxidation compared to bulkier groups, improving metabolic stability.

Synthetic Flexibility : The compound’s synthesis typically involves:

- Amination of 2-methylpyridine to 5-amino-2-methylpyridine.

- Condensation with diethyl ethoxymethylenemalonate.

- Cyclization under acidic or thermal conditions.

- N-propargylation using propargyl bromide in DMF/NaH.

This modular approach allows for late-stage diversification, contrasting with earlier methods requiring pre-functionalized starting materials.

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-7-methyl-2-oxo-1-prop-2-ynyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-4-8-17-13-10(7-6-9(3)16-13)12(18)11(14(17)19)15(20)21-5-2/h1,6-7,18H,5,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIRTYSXPDPKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716370 | |

| Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253791-04-6 | |

| Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Optimization

-

Temperature Control : Prolonged reflux (>8 hours) at 200°C improves cyclization efficiency but risks decomposition. Optimal yields (68–72%) are achieved at 180°C for 6 hours.

-

Solvent Selection : Diphenyl ether’s high boiling point facilitates cyclization, while dimethylformamide (DMF) or toluene results in incomplete reactions.

-

Stoichiometry : A 1:1.2 molar ratio of 5-amino-2-methylpyridine to EME minimizes side products like unreacted malonate esters.

Table 1: Gould–Jacobs Reaction Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 180°C | 68–72 |

| Reaction Time | 6 hours | 68–72 |

| Solvent | Diphenyl ether | 68–72 |

| Molar Ratio (Amine:EME) | 1:1.2 | 68–72 |

N1-Alkylation with Prop-2-Yn-1-Yl Group

Introducing the prop-2-yn-1-yl moiety at the N1 position requires selective alkylation. The intermediate from Step 1 undergoes N-alkylation using propargyl bromide in anhydrous DMF with sodium hydride (NaH) as a base.

Mechanistic Insights

-

Base Role : NaH deprotonates the N1 position, enabling nucleophilic attack on propargyl bromide.

-

Solvent Effects : Anhydrous DMF stabilizes the transition state, enhancing reaction kinetics.

-

Side Reactions : Competing O-alkylation is suppressed by maintaining low temperatures (0–5°C) during reagent addition.

Table 2: Alkylation Conditions and Outcomes

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | NaH (2.2 equiv) | 65 | 92 |

| Solvent | Anhydrous DMF | 65 | 92 |

| Temperature | 0–5°C (addition), RT (stirring) | 65 | 92 |

| Reaction Time | 12 hours | 65 | 92 |

Oxidation and Cyclization Adjustments

Post-alkylation, the compound undergoes oxidation to finalize the 2-oxo group. Manganese dioxide (MnO₂) in dichloromethane (DCM) under reflux (30 minutes) selectively oxidizes the C2 position without affecting the ester or alkyne functionalities.

Challenges and Solutions

-

Over-Oxidation Risk : Excessive MnO₂ or prolonged reflux leads to decomposition. Stoichiometric MnO₂ (1.5 equiv) and strict 30-minute reflux prevent this.

-

Workup : Filtration through Celite followed by solvent evaporation under reduced pressure yields the crude product, which is purified via recrystallization from ethanol.

Table 3: Oxidation Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidizing Agent | MnO₂ (1.5 equiv) | 78 | 95 |

| Solvent | DCM | 78 | 95 |

| Temperature | Reflux | 78 | 95 |

| Reaction Time | 30 minutes | 78 | 95 |

Purification and Characterization

Final purification employs recrystallization from ethanol or acetonitrile, achieving >98% purity. Structural confirmation is performed using:

-

¹H NMR : Aromatic protons at δ 8.02–9.11 ppm (doublets), ester –OCH₂CH₃ at δ 4.40–4.50 ppm (quartet) and δ 1.45 ppm (triplet), and alkyne proton at δ 2.85 ppm (singlet).

-

IR Spectroscopy : C=O stretches at 1680–1700 cm⁻¹, –OH at 3200 cm⁻¹, and alkyne C≡C at 2100 cm⁻¹.

Alternative Synthetic Pathways

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| PdCl₂(PPh₃)₂ | THF | 74–88 |

| Pd(PPh₃)₄ | DMF | 68–72 |

One-Pot Multi-Component Approaches

Silver triflate (AgOTf)-catalyzed one-pot synthesis combines 2-chloroquinoline-3-carbaldehyde, tosylhydrazine, and alkynes, achieving 70–85% yields. This method reduces purification steps but requires stringent anhydrous conditions.

Industrial-Scale Considerations

Scaling up the synthesis necessitates:

-

Continuous Flow Reactors : For Gould–Jacobs cyclization to improve heat transfer and reduce decomposition.

-

Catalyst Recycling : Pd-based catalysts are recovered via filtration and reused, lowering costs.

-

Safety Protocols : Propargyl bromide’s volatility mandates closed-system processing and inert gas purges .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the oxo group might yield a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent due to its unique functional groups.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate would depend on its specific interactions with molecular targets. Typically, compounds with hydroxyl and oxo groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar 1,8-Naphthyridine Derivatives

Structural Variations and Key Differences

The primary structural variations among analogs occur at position 1 (substituent) and position 7 (methyl vs. other groups). These modifications influence physicochemical properties, synthetic routes, and biological interactions.

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Molecular Formula

The molecular formula of this compound is with a molecular weight of 286.28 g/mol.

Structural Features

The compound features several functional groups:

- Hydroxyl group (-OH)

- Methyl group (-CH₃)

- Oxo group (=O)

- Ethyl ester (-COOEt)

These functional groups contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Ethyl 4-hydroxy derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain naphthyridine derivatives possess activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

Naphthyridine derivatives have been recognized for their anticancer properties. Ethyl 4-hydroxy derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that modifications to the naphthyridine scaffold could enhance potency against specific cancer types .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by inhibiting key inflammatory mediators. This activity is attributed to its ability to modulate pathways involving cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines .

Other Pharmacological Activities

Ethyl 4-hydroxy derivatives also exhibit:

- Antiviral activity against certain viral strains.

- Analgesic properties , providing pain relief in preclinical models.

- Antioxidant effects , which may contribute to overall health benefits by reducing oxidative stress .

The mechanism of action for Ethyl 4-hydroxy derivatives typically involves:

- Interaction with Biological Targets : The hydroxyl and oxo groups can form hydrogen bonds with enzymes or receptors, influencing various biological pathways.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, the compound can trigger programmed cell death through intrinsic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy-2-oxo-naphthyridine | Lacks propynyl group | Moderate antimicrobial activity |

| Methyl 4-hydroxy-naphthyridine | Methyl ester instead of ethyl | Lower anticancer potency |

The unique presence of the propynyl group in Ethyl 4-hydroxy derivatives enhances its biological activity compared to other naphthyridine analogs. This modification appears to improve binding affinity to biological targets, thereby increasing efficacy .

Case Studies and Research Findings

A recent study evaluated various naphthyridine derivatives for their antibacterial efficacy. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new therapeutic agent against resistant bacterial strains . Another study focused on the anticancer properties revealed that specific modifications of the naphthyridine scaffold led to enhanced cytotoxicity against breast cancer cells compared to unmodified analogs .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,8-naphthyridine-3-carboxylate?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Step 1 : Formation of the 1,8-naphthyridine core by refluxing malonate derivatives in high-boiling solvents like diphenyl ether (180–200°C) to facilitate cyclization .

- Step 2 : Introduction of the prop-2-yn-1-yl group via alkylation. For example, reacting the intermediate with propargyl bromide in DMF using K₂CO₃ as a base at room temperature (2–6 hours), followed by extraction and purification via column chromatography .

- Step 3 : Esterification or functional group modifications, such as hydrolysis of carboxylate intermediates under acidic/basic conditions to yield the final product .

Q. Key Analytical Validation :

Q. How can in silico tools guide the optimization of this compound’s drug-like properties?

Pre-synthesis computational studies are critical for prioritizing synthetic targets:

- Drug-Likeness Prediction : Tools like SwissADME assess compliance with Lipinski’s rules. Substituents like the propynyl group may improve membrane permeability but require balancing with solubility .

- ADMET Profiling :

- PASS Analysis : Predicts potential biological targets (e.g., kinase inhibition) based on structural analogs .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Structure Solution : Employ SHELXT for direct methods or SHELXD for charge-flipping to phase the data .

- Refinement : SHELXL refines anisotropic displacement parameters, with R1 < 0.05 for high precision. Hydrogen bonding networks (e.g., O–H···O interactions) are critical for stabilizing the crystal lattice .

Q. Common Pitfalls :

Q. How do reaction conditions influence substituent regioselectivity in the naphthyridine core?

The position of substituents (e.g., methyl at C7, propynyl at N1) is highly condition-dependent:

- Temperature : Elevated temperatures (e.g., reflux in diphenyl ether) favor thermodynamically controlled cyclization to form the 1,8-naphthyridine skeleton .

- Base/Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates, directing alkylation to N1 over C2/C3 positions .

- Catalysis : ZnCl₂ or phase-transfer catalysts can improve yields in propargylation steps (e.g., 75–85% yield in DMF/K₂CO₃) .

Q. Case Study :

Q. How to address contradictions in ADMET predictions vs. experimental data for this compound?

Discrepancies often arise from oversimplified computational models:

- Solubility Mismatches :

- Metabolic Stability :

Q. What methodologies validate the compound’s biological target engagement?

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify IC₅₀ values.

- Cellular Assays :

- Structural Biology : Co-crystallization with target proteins (e.g., DNA gyrase) to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.